molecular formula C13H19NO2 B5668087 N-(4-propan-2-yloxyphenyl)butanamide

N-(4-propan-2-yloxyphenyl)butanamide

Cat. No.: B5668087
M. Wt: 221.29 g/mol
InChI Key: SSQUWIMFFJXMCH-UHFFFAOYSA-N
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Description

N-(4-propan-2-yloxyphenyl)butanamide is a synthetic butanamide derivative featuring a propan-2-yloxy (isopropoxy) phenyl group. This compound is part of a class of molecules known as butanamides, which are of significant interest in medicinal chemistry and drug discovery research. Compounds with similar structural motifs, such as the incorporation of an isopropoxy phenyl group, have been investigated for their potential as high-affinity ligands for various biological targets . For instance, structurally related N-methyl-aryloxypropanamides have been explored as ligands for the Translocator Protein (TSPO), a biomarker for neuroinflammation, demonstrating the value of this chemical scaffold in developing tools for neurological research . The primary value of this compound lies in its use as a building block or intermediate in organic synthesis and pharmaceutical development. Researchers utilize this compound to explore structure-activity relationships (SAR), particularly in modifying the amide and aryloxy components to optimize binding affinity and selectivity for specific protein targets. Its molecular framework is versatile and can serve as a key precursor for generating compound libraries for high-throughput screening. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

N-(4-propan-2-yloxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-5-13(15)14-11-6-8-12(9-7-11)16-10(2)3/h6-10H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQUWIMFFJXMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-propan-2-yloxyphenyl)butanamide typically involves the reaction of 4-propan-2-yloxybenzoic acid with butanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

The table below compares N-(4-propan-2-yloxyphenyl)butanamide with structurally similar compounds:

Compound Name Molecular Formula Molecular Weight Substituent CAS Number Key Properties/Applications
This compound C₁₃H₁₉NO₂ 221.30 4-isopropoxy Not available Hypothetical compound; inferred properties
N-(4-ethoxyphenyl)butanamide C₁₂H₁₇NO₂ 207.27 4-ethoxy 21218-92-8 Higher solubility than isopropoxy analog; studied for physicochemical properties
N-(4-fluorophenyl)butanamide C₁₁H₁₄FNO₂ 223.24 4-fluoro Not available Electron-withdrawing substituent; potential opioid analog
Impurity A (EP) C₁₅H₁₉NO₄ 277.32 3-acetyl, 4-epoxy 28197-66-2 Pharmaceutical impurity in acebutolol synthesis
D.1.12 () C₂₀H₂₃N₂O₂ 331.41 Quinoline-oxy, N-propyl Not provided Tubulin inhibitor with extended aromatic system

Key Observations :

  • Fluorophenyl analogs exhibit distinct electronic properties due to fluorine’s electronegativity, which may alter receptor binding or metabolic pathways .
  • Molecular Weight: Bulky substituents (e.g., quinoline in D.1.12) increase molecular weight significantly, correlating with enhanced tubulin inhibition activity .

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